molecular formula C17H25BrN2 B248817 1'-(4-Bromobenzyl)-1,4'-bipiperidine

1'-(4-Bromobenzyl)-1,4'-bipiperidine

Cat. No.: B248817
M. Wt: 337.3 g/mol
InChI Key: DTZQPJTYISOMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-Bromobenzyl)-1,4'-bipiperidine is a 1,4-disubstituted piperidine derivative characterized by a bipiperidine backbone (two piperidine rings connected via a single bond) substituted at the 1'-position with a 4-bromobenzyl group. This structural motif is frequently explored in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

The compound has been studied in the context of antimalarial drug development, where derivatives of 1,4-disubstituted piperidines demonstrate high selectivity against resistant Plasmodium strains . Additionally, bipiperidine scaffolds are utilized in metal complexes (e.g., palladium(II) complexes) for their stability and DNA-binding properties, which are relevant in anticancer research .

Properties

Molecular Formula

C17H25BrN2

Molecular Weight

337.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C17H25BrN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2

InChI Key

DTZQPJTYISOMSL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

To evaluate the uniqueness of 1'-(4-bromobenzyl)-1,4'-bipiperidine, we compare its structural features, biological activity, and stability with related compounds.

Structural Analogues in Antimalarial Research

Several 1,4-disubstituted piperidines with varying substituents have been synthesized and tested for antiplasmodial activity (Table 1):

Compound Name Substituents IC50 (μg/mL) Resistant Strain IC50 (μg/mL) Sensitive Strain Selectivity Index (SI) Key Feature Reference
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11) 4-Bromobenzyl, hydroxyl group 1.03–2.52 2.51–4.43 15–182 Hydroxyl enhances activity
[1-(4-Methylbenzyl)piperidin-4-yl][4-fluorophenyl]methanol (12) 4-Methylbenzyl, hydroxyl group 2.12–3.89 3.50–5.20 10–120 Reduced potency vs. bromo analogue
N-{[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methyl}-3-bromobenzylamine (14) Bromobenzylamine substituent 1.98 3.45 25–150 Amine group lowers selectivity

Key Findings :

  • Role of Halogenation: The bromine atom in compound 11 contributes to higher antiplasmodial potency compared to the methyl-substituted analogue 12.
  • Hydroxyl Group : Alcohol derivatives (e.g., 11 ) exhibit superior activity and selectivity over amine analogues (e.g., 14 ), suggesting the hydroxyl group at C-7' facilitates hydrogen bonding with parasitic targets .
Stability in Metal Complexes

Bipiperidine derivatives are used as ligands in palladium(II) complexes for DNA-targeted therapies. Stability constants (log K) of binuclear Pd(II) complexes vary with ligand structure:

Ligand System log K (Stability Constant) Key Interaction Reference
Pd(BHEP)-1,4'-bipiperidine 12.7 H-bonding with DNA
Pd(MME)-1,4'-bipiperidine 9.8 S-donor labilization
Pd(ethylenediamine)-bipiperidine 10.2 Lower H-bonding capacity

Key Findings :

  • The 1,4'-bipiperidine backbone in Pd(BHEP) complexes enhances stability due to hydrogen-bonding interactions, critical for DNA binding in anticancer applications. In contrast, sulfur-containing ligands (e.g., MME) reduce stability due to metal-ligand dissociation .
Functional Group Modifications and Target Specificity

Variations in the bipiperidine scaffold influence target engagement across therapeutic areas:

Compound Name/ID Functional Group Therapeutic Area Mechanism/Activity Reference
CP-640186 Anthrylcarbonyl, morpholine Lipogenesis inhibition Inhibits acetyl-CoA carboxylase
Pipamperone 4-Oxobutyl, fluorophenyl Antipsychotic Dopamine D2 receptor antagonism
Compound 13 (VEGF inhibitor) Nitrobenzyl, bromobenzylamine Anticancer VEGF binding (ΔG = -6.19 kcal/mol)

Key Findings :

  • Bromobenzyl vs. Other Substituents : Bromobenzyl groups (as in compound 11 ) favor antimalarial activity, while bulkier groups (e.g., anthrylcarbonyl in CP-640186) shift activity toward metabolic enzyme inhibition .
  • Scaffold Flexibility : The bipiperidine core in compound 13 improves binding to VEGF compared to 5-FU, demonstrating its versatility in accommodating diverse substituents for target-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.